Dimethylamino-phenyl-acetonitrile hydrochloride
Overview
Description
Dimethylamino-phenyl-acetonitrile hydrochloride is a chemical compound with the molecular formula C10H13ClN2 . It is a derivative of acetonitrile, with an amino and a dimethylamino group attached to the phenyl ring.
Molecular Structure Analysis
The molecular structure of Dimethylamino-phenyl-acetonitrile hydrochloride consists of a phenyl ring with a dimethylamino group and an acetonitrile group attached . The molecular weight is 196.677 Da .
Physical And Chemical Properties Analysis
Dimethylamino-phenyl-acetonitrile hydrochloride is a liquid at room temperature . It has a boiling point of 137-138 °C and a density of 0.863 g/mL at 25 °C . The refractive index is 1.410 .
Scientific Research Applications
1. Anticancer Activity
A study demonstrated that certain derivatives of dimethylamino-phenyl-acetonitrile hydrochloride have potential anticancer activities. Specifically, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile showed remarkable activity against the melanoma MALME-3 M cell line (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).
2. Polymer Synthesis
Research into heterocyclic polymers based on derivatives of dimethylamino-phenyl-acetonitrile hydrochloride has been conducted. These polymers exhibit amorphous, electroactive, and thermally stable properties, with potential applications in various fields (Ozkan, Karpacheva, Bondarenko, & Kolyagin, 2015).
3. Fluorescent Anion Receptor
A study involving a neutral receptor with a rigid hydrazine spacer, which includes a dimethylamino group, exhibited dual fluorescence and high sensitivity and selectivity towards certain anions in acetonitrile (Wu, Li, Wen, Zhou, Zhao, & Jiang, 2002).
4. Solvatochromic Behavior
Dimethylamino-phenyl-acetonitrile hydrochloride derivatives have been studied for their solvatochromic behavior in different solvents, indicating potential use in nonlinear optical materials and other applications (Bogdanov, Tillotson, Khrustalev, Rigin, & Timofeeva, 2019).
5. Protein Interaction Analysis
The compound has been used as a solvent for analyzing protein interactions. It provides an alternative to DMSO, especially in cases where UV measurements are required (Arakawa, 2018).
Safety And Hazards
properties
IUPAC Name |
2-(dimethylamino)-2-phenylacetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-12(2)10(8-11)9-6-4-3-5-7-9;/h3-7,10H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUBGCKZSZGIQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C#N)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylamino-phenyl-acetonitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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